molecular formula C12H15NO3 B1357241 4-(3-(Dimethylamino)-3-oxopropyl)benzoic acid CAS No. 937642-84-7

4-(3-(Dimethylamino)-3-oxopropyl)benzoic acid

Cat. No. B1357241
M. Wt: 221.25 g/mol
InChI Key: DYOHNPJQFOFSFK-UHFFFAOYSA-N
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Description

4-(3-(Dimethylamino)-3-oxopropyl)benzoic acid , also known as 3-(Dimethylamino)benzoic acid , is a chemical compound with the molecular formula C₉H₁₁NO₂ . It falls under the category of benzoic acids and contains a dimethylamino group attached to the benzene ring. The compound is a white crystalline powder with a melting point of approximately 148-150°C .


Molecular Structure Analysis

The molecular structure of 4-(3-(Dimethylamino)-3-oxopropyl)benzoic acid consists of a benzene ring substituted with a dimethylamino group (N(CH₃)₂) at the 3-position. The carboxylic acid group (COOH) is attached to the benzene ring at the 4-position. The linear formula is (CH₃)₂NC₆H₄CO₂H , and the molecular weight is 165.19 g/mol .


Physical And Chemical Properties Analysis

  • Solubility : Soluble in methanol (50 mg/mL, clear to slightly hazy, yellow to brown) .

Scientific Research Applications

Polymorphs and Crystallography

  • Crystallographic Characterization : 4-(N,N-dimethylamino)benzoic acid has been studied for its polymorphic forms, crucial for understanding its solid-state characteristics and potential applications in materials science. Two new polymorphs were identified through crystallography, highlighting the compound's diverse structural possibilities (Aakeröy, Desper, & Levin, 2005).

Analytical Chemistry and Anion Recognition

  • Anion Recognition : This compound has been employed as a simple chromogenic and fluorogenic anion host, demonstrating high selectivity for divalent anions like HPO4 2- and SO4 2-. Its application in analytical chemistry, particularly for anion detection and differentiation, is notable (Hou & Kobiro, 2006).

Chemical Oscillations

  • Transient Chemical Oscillations : In a study of chemical kinetics, the bromination and oxidation of 4-(N,N-dimethylamino) benzoic acid by acidic bromate demonstrated transient oscillations. This research is significant for understanding complex chemical reactions and potential applications in dynamic chemical systems (Bell & Wang, 2015).

Catalysis and Synthesis

  • Catalytic Oxidation : The compound's role in catalytic oxidation processes, specifically its transformation to 4-(dimethylamino)benzoic acid under certain conditions, has been explored. This is relevant for its potential use in synthetic chemistry and catalysis studies (Krieger & Jagodzinski, 2008).
  • Organocatalysis : It has been involved in organocatalytic reactions, demonstrating its versatility in facilitating chemical transformations. This application is important in the field of organic synthesis (Benohoud, Erkkilä, & Pihko, 2011).

Peptide Research

  • Peptide Marking : The compound has been studied for its potential use as a temporary marker in peptide research, offering insights into peptide synthesis and modification techniques (Sameiro, Gonçalves, & Maia, 2003).

Material Science

  • Multicomponent Crystal Creation : The compound has been used to create ternary multicomponent crystals through charge-transfer interactions.

Scientific Research Applications of 4-(3-(Dimethylamino)-3-oxopropyl)benzoic acid

Polymorphs and Crystallography

  • Crystallographic Characterization : Two new polymorphs of 4-(N,N-dimethylamino)benzoic acid have been identified, shedding light on the compound's structural diversity and potential in materials science (Aakeröy, Desper, & Levin, 2005).

Analytical Chemistry and Anion Recognition

  • Anion Recognition : This compound shows remarkable affinity and selectivity to divalent anions like HPO4 2- and SO4 2-, demonstrating its utility in analytical chemistry for anion detection (Hou & Kobiro, 2006).

Chemical Oscillations

  • Chemical Oscillations : The bromination and oxidation of this compound by acidic bromate were investigated, revealing transient oscillations and insights into complex chemical dynamics (Bell & Wang, 2015).

Catalysis and Synthesis

  • Catalytic Oxidation : It has been studied for its role in the catalytic oxidation of 4-(dimethylamino)benzaldehyde, showing potential applications in synthesis and catalysis (Krieger & Jagodzinski, 2008).
  • Organocatalysis : The compound has been used in organocatalytic α‐methylenation of aldehydes, demonstrating its versatility in facilitating chemical transformations (Benohoud, Erkkilä, & Pihko, 2011).

Peptide Research

  • Peptide Marking : This compound has potential applications as a temporary marker in peptide research, which can aid in the study of peptide synthesis and modification (Sameiro, Gonçalves, & Maia, 2003).

Material Science

  • Multicomponent Crystal Creation : The compound has been used to create ternary multicomponent crystals through charge-transfer interactions, demonstrating its application in materials science and crystal engineering (Seaton, Blagden, Munshi, & Scowen, 2013).

properties

IUPAC Name

4-[3-(dimethylamino)-3-oxopropyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3/c1-13(2)11(14)8-5-9-3-6-10(7-4-9)12(15)16/h3-4,6-7H,5,8H2,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYOHNPJQFOFSFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)CCC1=CC=C(C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901253663
Record name 4-[3-(Dimethylamino)-3-oxopropyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901253663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-(Dimethylamino)-3-oxopropyl)benzoic acid

CAS RN

937642-84-7
Record name 4-[3-(Dimethylamino)-3-oxopropyl]benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=937642-84-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[3-(Dimethylamino)-3-oxopropyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901253663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
L Guo, Y Liu, W Yao, X Leng, Z Huang - Organic letters, 2013 - ACS Publications
The first α-alkylation of unactivated amides with primary alcohols is described. An effective and robust iridium pincer complex has been developed for selective α-alkylation of tertiary …
Number of citations: 81 pubs.acs.org

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